3,4-Diamino-2-methylbenzonitrile
Overview
Description
3,4-Diamino-2-methylbenzonitrile is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzonitrile compounds involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This method is advantageous due to its mild reaction conditions and low production cost . The reaction typically involves the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as a catalyst, which eliminates the need for metal salt catalysts and simplifies the separation process .
Industrial Production Methods
In industrial settings, the preparation of benzonitrile compounds can be achieved through various methods, including the cyanation of benzene halides, toluene halides, and the ammoxidation of toluene with ammonia and air . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-2-methylbenzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
3,4-Diamino-2-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Diamino-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates electrons to form new chemical bonds. Additionally, its amino groups can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminobenzonitrile: Similar structure but lacks the methyl group at the 2-position.
2,4-Diamino-3-methylbenzonitrile: Similar structure with amino groups at different positions.
3,5-Diamino-2-methylbenzonitrile: Similar structure with amino groups at different positions.
Uniqueness
3,4-Diamino-2-methylbenzonitrile is unique due to the specific positioning of its amino and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3,4-diamino-2-methylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-6(4-9)2-3-7(10)8(5)11/h2-3H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMROTAFNURKCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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